Cas no 151132-82-0 ((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid)

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) group, which provides orthogonal protection for the amine functionality, and a benzyloxymethyl (BOM) group that safeguards the secondary amine. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and selective deprotection properties. The chiral (S)-configuration ensures stereochemical integrity in peptide sequences. Its compatibility with common resin systems and coupling reagents makes it a reliable building block for constructing complex peptides with precise regiocontrol. The product is typically characterized by high purity and consistent performance in automated synthesis applications.
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid structure
151132-82-0 structure
Product name:(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
CAS No:151132-82-0
MF:C27H28N2O5
MW:460.521627426147
MDL:MFCD06796906
CID:1026348
PubChem ID:70701184

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
    • Z-L-DAB(FMOC)-OH
    • AK-61226
    • ANW-73465
    • CTK8C4903
    • KB-211498
    • (2S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid
    • N-Cbz-N'-Fmoc-L-2,4-Diaminobutyric acid
    • Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
    • (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid
    • (2S)-2-{[(Benzyloxy)methyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • DB-353661
    • DTXSID40743949
    • (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid
    • AKOS016007702
    • A850875
    • 151132-82-0
    • MDL: MFCD06796906
    • Inchi: InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
    • InChI Key: XVQCVMKVEGLEGU-DEOSSOPVSA-N
    • SMILES: O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)NCC[C@@H](C(O)=O)NC(OCC4=CC=CC=C4)=O

Computed Properties

  • Exact Mass: 474.17918
  • Monoisotopic Mass: 460.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 96.9Ų

Experimental Properties

  • Density: 1.299
  • PSA: 113.96

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1249724-250mg
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
151132-82-0 99% (HPLC)
250mg
$215 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-296782-1 g
Z-L-Dab(Fmoc)-OH,
151132-82-0
1g
¥1,369.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-296782A-5 g
Z-L-Dab(Fmoc)-OH,
151132-82-0
5g
¥4,889.00 2023-07-11
abcr
AB155392-5g
N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); .
151132-82-0
5g
€256.30 2024-04-19
abcr
AB155392-25g
N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); .
151132-82-0
25g
€860.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-296782-1g
Z-L-Dab(Fmoc)-OH,
151132-82-0
1g
¥1369.00 2023-09-05
1PlusChem
1P001NLC-250mg
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
151132-82-0 ≥ 99% (HPLC)
250mg
$81.00 2025-03-20
1PlusChem
1P001NLC-5g
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
151132-82-0 98%
5g
$692.00 2025-02-19
eNovation Chemicals LLC
Y1249724-1g
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
151132-82-0 99% (HPLC)
1g
$295 2025-02-25
eNovation Chemicals LLC
Y1249724-25g
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
151132-82-0 99% (HPLC)
25g
$3050 2025-02-28

Additional information on (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid

Recent Advances in the Application of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) in Chemical Biology and Pharmaceutical Research

The compound (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile building block in peptide synthesis and drug development. Recent studies have highlighted its potential in the design of novel therapeutics, particularly in the context of targeted drug delivery and enzyme inhibition.

One of the key applications of this compound lies in its role as a protected amino acid derivative, which facilitates the synthesis of complex peptides with high precision. The presence of the fluorenylmethoxycarbonyl (Fmoc) and benzyloxymethyl (BOM) protecting groups ensures stability during solid-phase peptide synthesis (SPPS), a technique widely employed in the production of peptide-based drugs. Researchers have successfully utilized this compound to synthesize peptides with enhanced bioavailability and therapeutic efficacy.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid in the development of protease inhibitors. The compound's ability to mimic natural amino acids while introducing structural modifications has enabled the design of inhibitors with high specificity and potency. This research opens new avenues for the treatment of diseases such as HIV and hepatitis C, where protease inhibition plays a critical role.

Another notable application of this compound is in the field of bioconjugation. Recent work published in Bioconjugate Chemistry has shown that (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid can be used to link peptides to other biomolecules, such as antibodies or nanoparticles, creating hybrid systems with tailored functionalities. These systems hold promise for targeted cancer therapies, where precise delivery of therapeutic agents to tumor sites is essential.

Despite these advancements, challenges remain in the large-scale production and purification of this compound. Researchers are actively exploring innovative synthetic routes and purification techniques to address these issues. A recent preprint on ChemRxiv outlines a novel enzymatic approach that significantly improves the yield and purity of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid, paving the way for its broader application in industrial settings.

In conclusion, (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility in peptide synthesis, drug design, and bioconjugation underscores its potential to drive innovation in therapeutic development. Future research should focus on optimizing its synthesis and expanding its applications in emerging areas such as personalized medicine and nanotechnology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:151132-82-0)(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
A850875
Purity:99%/99%
Quantity:5g/25g
Price ($):152.0/510.0